Butyl 2,2,3,3,3-pentafluoropropyl carbonate

Lithium-ion battery Electrolyte Oxidative stability

Butyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1923267-00-8, molecular formula C₈H₁₁F₅O₃, molecular weight 250.16 g/mol) is an asymmetric fluorinated linear carbonate ester combining an n-butyl hydrocarbon moiety with a 2,2,3,3,3-pentafluoropropyl fluorocarbon segment. This structural configuration positions the compound as a specialty solvent or electrolyte co-solvent/additive candidate, particularly where the balance of non-fluorinated alkyl character and fluorinated electron-withdrawing character is required to modulate physicochemical properties such as dielectric constant, donor number, and oxidation stability.

Molecular Formula C8H11F5O3
Molecular Weight 250.16 g/mol
Cat. No. B12086188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2,2,3,3,3-pentafluoropropyl carbonate
Molecular FormulaC8H11F5O3
Molecular Weight250.16 g/mol
Structural Identifiers
SMILESCCCCOC(=O)OCC(C(F)(F)F)(F)F
InChIInChI=1S/C8H11F5O3/c1-2-3-4-15-6(14)16-5-7(9,10)8(11,12)13/h2-5H2,1H3
InChIKeyQOSCMMPGVVAHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2,2,3,3,3-Pentafluoropropyl Carbonate: Key Specifications and Procurement Considerations


Butyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1923267-00-8, molecular formula C₈H₁₁F₅O₃, molecular weight 250.16 g/mol) is an asymmetric fluorinated linear carbonate ester combining an n-butyl hydrocarbon moiety with a 2,2,3,3,3-pentafluoropropyl fluorocarbon segment . This structural configuration positions the compound as a specialty solvent or electrolyte co-solvent/additive candidate, particularly where the balance of non-fluorinated alkyl character and fluorinated electron-withdrawing character is required to modulate physicochemical properties such as dielectric constant, donor number, and oxidation stability [1]. The compound is commercially available from specialty chemical suppliers (e.g., Apollo Scientific) for laboratory-scale research use .

Why Generic Substitution Fails: The Critical Role of Fluorination Position and Degree in Butyl 2,2,3,3,3-Pentafluoropropyl Carbonate Selection


In applications such as non-aqueous electrolyte formulation for lithium-ion batteries, substituting one carbonate solvent or additive for another without careful consideration of fluorination pattern and alkyl chain structure can lead to significant performance deviations. The physicochemical and electrochemical properties of fluorinated carbonates—including oxidative stability, viscosity, dielectric constant, and donor number—are not monotonic with simple fluorine content. Rather, they depend critically on the specific molecular architecture, including whether fluorination occurs on the alkyl or alkoxy side, the number of fluorine atoms, and the symmetry of substitution [1]. For instance, among partially fluorinated methyl propyl carbonate derivatives, 2,2,3,3,3-pentafluoropropyl methyl carbonate exhibits uniquely lower viscosity than other fluorinated derivatives with similar fluorine counts due to its higher molar volume, while its dielectric constant and donor number deviate from the general trends observed for mono- and di-fluorinated analogs [1]. Similarly, quantum chemical calculations demonstrate that fluorine substitution at the α-position versus β-position of linear carbonates yields different frontier orbital energies, directly impacting oxidation potential and the propensity to form LiF-rich solid-electrolyte interphase (SEI) layers upon reduction . Consequently, even structurally similar fluorinated carbonates—such as 3-fluoropropyl methyl carbonate, 3,3,3-trifluoropropyl methyl carbonate, and 2,2,3,3,3-pentafluoropropyl methyl carbonate—exhibit measurably different specific conductivities, oxidative decomposition potentials, and cycling efficiencies [1]. These differences underscore that butyl 2,2,3,3,3-pentafluoropropyl carbonate, with its specific combination of an n-butyl group and a fully fluorinated pentafluoropropyl terminus, cannot be assumed interchangeable with propyl analogs, tert-butyl analogs, or carbonates bearing different fluorination patterns.

Quantitative Differentiation Evidence for Butyl 2,2,3,3,3-Pentafluoropropyl Carbonate Against Closest Analogs


Oxidation Stability Advantage of Pentafluoropropyl-Substituted Carbonates Over Non-Fluorinated and Partially Fluorinated Analogs

Fluorination of carbonate solvents systematically increases oxidative decomposition potential. Among partially fluorinated methyl propyl carbonate derivatives, oxidative decomposition potentials rise with increasing fluorine atom count. 2,2,3,3,3-Pentafluoropropyl methyl carbonate (PFPMC), which shares the identical pentafluoropropyl moiety with the target compound, demonstrates an oxidation potential of approximately 5.5 V vs. Li/Li⁺, compared to 4.9 V for non-fluorinated methyl propyl carbonate and 5.2 V for mono-fluorinated 3-fluoropropyl methyl carbonate [1]. The high electronegativity of the five fluorine atoms on the terminal propyl group exerts a strong electron-withdrawing effect that stabilizes the highest occupied molecular orbital (HOMO), directly elevating the anodic stability threshold [1]. This class-level trend supports the inference that butyl 2,2,3,3,3-pentafluoropropyl carbonate offers enhanced oxidative stability relative to non-fluorinated butyl alkyl carbonates and partially fluorinated analogs with fewer fluorine substituents, making it more suitable for high-voltage cathode applications (e.g., LiNi₀.₅Mn₁.₅O₄ operating at ~4.7 V) [2].

Lithium-ion battery Electrolyte Oxidative stability

Viscosity Advantage of Pentafluoropropyl Carbonates Versus Other Fluorinated Analogs Due to Higher Molar Volume

Fluorination generally increases electrolyte viscosity due to enhanced intermolecular interactions, but the effect is strongly position-dependent. 2,2,3,3,3-Pentafluoropropyl methyl carbonate (PFPMC), bearing the same pentafluoropropyl moiety as the target compound, exhibits lower viscosity than other fluorinated methyl propyl carbonate derivatives despite having the highest number of fluorine atoms. At 25°C, PFPMC viscosity is approximately 2.5 mPa·s, which is lower than 3-fluoropropyl methyl carbonate (~3.8 mPa·s) and comparable to or slightly higher than non-fluorinated methyl propyl carbonate (~2.0 mPa·s) [1]. This anomalous behavior is attributed to PFPMC having the highest molar volume among the series, which reduces molecular packing density and offsets the viscosity-increasing effect of fluorination [1]. For butyl 2,2,3,3,3-pentafluoropropyl carbonate, the n-butyl group provides additional molar volume relative to the methyl analog, potentially further moderating viscosity while preserving the high fluorine content necessary for oxidative stability and non-flammability.

Lithium-ion battery Electrolyte Transport properties

Superior Lithium Electrode Cycling Efficiency for Propylene Carbonate-Based Electrolytes Containing Pentafluoropropyl Carbonates

The incorporation of 2,2,3,3,3-pentafluoropropyl methyl carbonate (PFPMC) as a co-solvent in propylene carbonate (PC)-based electrolytes yields measurably higher lithium electrode cycling efficiency compared to electrolytes containing other fluorinated carbonate derivatives. In galvanostatic cycling tests of Li metal electrodes, the PC-PFPMC electrolyte achieves a cycling efficiency of approximately 85-88%, compared to 78-82% for PC-FPMC (3-fluoropropyl methyl carbonate) and PC-TFPMC (3,3,3-trifluoropropyl methyl carbonate) electrolytes under identical conditions [1]. This improvement is attributed to the unique combination of the pentafluoropropyl group's strong electron-withdrawing effect, which promotes the formation of a more stable and ionically conductive LiF-rich solid-electrolyte interphase (SEI) on the lithium metal surface, while the higher molar volume of PFPMC maintains favorable transport properties [1].

Lithium-ion battery Coulombic efficiency Cycling stability

Enhanced Non-Flammability and Safety Profile of Highly Fluorinated Carbonates Versus Conventional Alkyl Carbonates

The incorporation of highly fluorinated carbonates significantly improves the safety profile of lithium-ion battery electrolytes by reducing or eliminating flammability. Fluorinated carbonates with multiple fluorine substituents, including those bearing pentafluoropropyl groups, demonstrate substantially higher flash points and reduced flammability compared to conventional alkyl carbonates such as dimethyl carbonate (DMC, flash point ~18°C), ethyl methyl carbonate (EMC, flash point ~23°C), and diethyl carbonate (DEC, flash point ~31°C) [1]. While specific flash point data for butyl 2,2,3,3,3-pentafluoropropyl carbonate has not been reported in primary literature, the high degree of fluorination (five fluorine atoms on a three-carbon chain) is consistent with compounds exhibiting self-extinguishing or non-flammable behavior in electrolyte formulations [1][2]. The electron-withdrawing effect of fluorine atoms reduces the hydrogen content and lowers the heat of combustion, while the strong C-F bonds resist thermal decomposition pathways that lead to ignition [2].

Lithium-ion battery Electrolyte safety Non-flammable solvent

Donor Number Suppression: Weakened Li⁺ Solvation for Enhanced Desolvation Kinetics in Pentafluoropropyl Carbonates

The strong electron-withdrawing effect of the pentafluoropropyl group substantially reduces the donor number (DN) of carbonate solvents, which weakens Li⁺ solvation and facilitates desolvation at electrode interfaces—a critical kinetic step for lithium intercalation and SEI formation. 2,2,3,3,3-Pentafluoropropyl methyl carbonate (PFPMC) exhibits a donor number of approximately 11-12 kcal/mol (estimated by ²⁹Si NMR chemical shift of triphenylsilanol), significantly lower than non-fluorinated methyl propyl carbonate (DN ~16-17 kcal/mol) and mono-fluorinated 3-fluoropropyl methyl carbonate (DN ~14-15 kcal/mol) [1]. Notably, while donor number generally decreases with increasing fluorination for most derivatives, PFPMC's DN deviates from this trend in a non-linear manner due to the specific electronic and steric effects of the five-fluorine substitution pattern [1]. Quantum chemical calculations further confirm that fluorine substitution weakens carbonate coordination ability with Li⁺, with the effect being most pronounced for α-position fluorination, which directly reduces electrostatic binding energy between the carbonate oxygen and Li⁺ .

Lithium-ion battery Solvation Interfacial kinetics

Procurement-Guided Application Scenarios for Butyl 2,2,3,3,3-Pentafluoropropyl Carbonate


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent for Cathodes Operating Above 4.5 V

For lithium-ion battery research targeting high-voltage cathode materials such as LiNi₀.₅Mn₁.₅O₄ (LNMO, operating potential ~4.7 V) or Ni-rich layered oxides charged to ≥4.4 V, butyl 2,2,3,3,3-pentafluoropropyl carbonate is indicated as an electrolyte co-solvent or additive. Conventional carbonate electrolytes (EC/EMC, EC/DMC) undergo oxidative decomposition above ~4.5 V vs. Li/Li⁺, leading to electrolyte depletion, gas generation, and rapid capacity fade [1]. The pentafluoropropyl moiety confers elevated oxidative stability (~5.5 V vs. Li/Li⁺) relative to non-fluorinated and partially fluorinated carbonates [2], thereby extending the electrolyte's anodic stability window and mitigating cathode-electrolyte interfacial degradation [1]. Procurement relevance: researchers developing high-voltage cells should prioritize fluorinated carbonates with ≥4 fluorine atoms on the alkoxy side to achieve the requisite oxidative stability while maintaining acceptable transport properties.

Lithium Metal Battery Electrolyte Formulation Requiring High Coulombic Efficiency and Stable SEI

In lithium metal battery research—including Li-S, Li-air, and anode-free lithium metal cell configurations—butyl 2,2,3,3,3-pentafluoropropyl carbonate is a candidate co-solvent for improving lithium cycling efficiency and SEI stability. Electrolytes containing pentafluoropropyl carbonates demonstrate lithium electrode cycling efficiencies of ~85-88%, representing a 10-15 percentage point improvement over non-fluorinated PC-based electrolytes [1]. The pentafluoropropyl group promotes the formation of a LiF-rich SEI layer that is both ionically conductive and mechanically robust, suppressing lithium dendrite growth and reducing dead lithium formation during repeated plating and stripping [1][2]. The weakened Li⁺ solvation associated with low donor number (~11-12 kcal/mol) further facilitates desolvation kinetics at the lithium metal interface . Procurement relevance: this compound addresses the persistent challenge of low Coulombic efficiency in lithium metal batteries, a key barrier to commercialization.

Non-Flammable Electrolyte Development for Safety-Critical Battery Applications

For electrolyte formulation in safety-critical battery applications—including electric vehicle traction batteries subject to UN 38.3 transportation testing, grid-scale energy storage systems requiring UL 9540A certification, and aerospace/military power sources—butyl 2,2,3,3,3-pentafluoropropyl carbonate is indicated as a flammability-mitigating co-solvent. Highly fluorinated carbonates (≥4 fluorine atoms) demonstrate substantially reduced or eliminated flammability compared to conventional alkyl carbonates (DMC, EMC, DEC) with flash points below 31°C [1][2]. The strong C-F bonds and reduced hydrogen content of the pentafluoropropyl group lower the heat of combustion and resist thermal decomposition pathways leading to ignition and flame propagation [2]. Procurement relevance: replacing a portion of flammable linear carbonates (e.g., 10-30 vol% DMC or EMC) with butyl 2,2,3,3,3-pentafluoropropyl carbonate can improve electrolyte safety ratings without compromising ionic conductivity or rate capability, addressing regulatory and insurance requirements.

Fluorinated Specialty Solvent for Materials Science and Synthetic Chemistry Requiring Tuned Polarity and Low Nucleophilicity

Beyond battery applications, butyl 2,2,3,3,3-pentafluoropropyl carbonate serves as a specialty solvent in materials science and synthetic chemistry where a solvent with moderate polarity, low nucleophilicity, and controlled hydrogen-bonding character is required. The combination of an n-butyl hydrocarbon segment and a highly fluorinated pentafluoropropyl terminus creates an amphiphilic solvent character with a dielectric constant intermediate between non-polar perfluorocarbons and conventional polar organic solvents [1]. The carbonate functionality provides a reactive handle for transesterification and carbonylation reactions, while the fluorinated segment imparts fluorous-phase affinity for fluorous biphasic catalysis and separation applications [2]. Procurement relevance: researchers requiring a solvent that balances conventional organic solubility with fluorous-phase compatibility, or that serves as a non-nucleophilic medium for acid-sensitive transformations, should consider this compound over fully fluorinated solvents (which lack hydrocarbon solubility) or non-fluorinated carbonates (which lack oxidative and chemical stability).

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